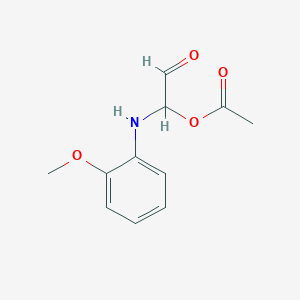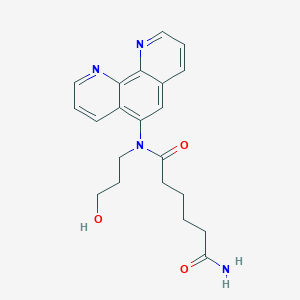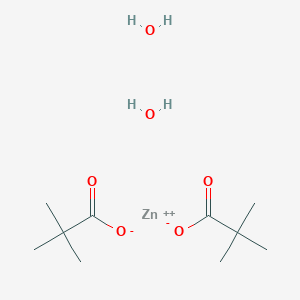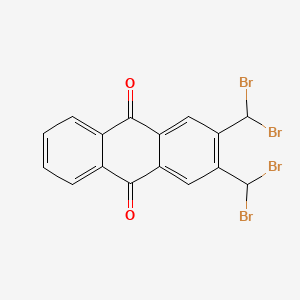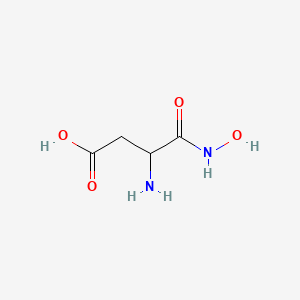
3-Amino-4-(hydroxyamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(hydroxyamino)-4-oxobutanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and hydroxyamino groups under controlled conditions. For instance, the precursor can be subjected to nitration followed by reduction to introduce the amino group. The hydroxyamino group can be introduced through hydroxylation reactions using specific catalysts and conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and quality. The process may also involve the use of biotechnological methods, such as microbial fermentation, to produce the compound in an environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(hydroxyamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-4-(hydroxyamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Its unique functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-hydroxybenzoic acid
- 4-Amino-3-hydroxybenzoic acid
- 3-Amino-4-oxobutanoic acid
Uniqueness
3-Amino-4-(hydroxyamino)-4-oxobutanoic acid is unique due to the presence of both amino and hydroxyamino groups, which confer distinct reactivity and properties compared to similar compounds
Propiedades
Número CAS |
10328-21-9 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
3-amino-4-(hydroxyamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-2(1-3(7)8)4(9)6-10/h2,10H,1,5H2,(H,6,9)(H,7,8) |
Clave InChI |
GBEKONQCRZCCRM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)NO)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
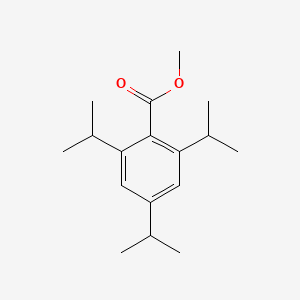


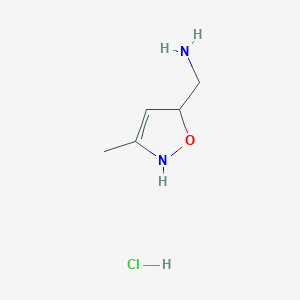
![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
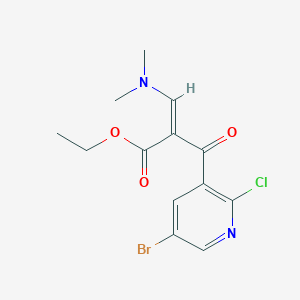
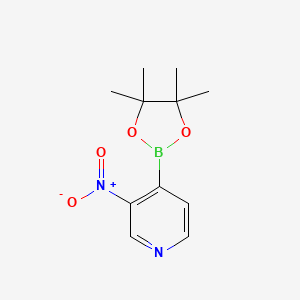
![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)
